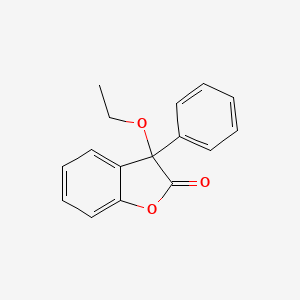2(3H)-Benzofuranone, 3-ethoxy-3-phenyl-
CAS No.: 62231-08-7
Cat. No.: VC19496364
Molecular Formula: C16H14O3
Molecular Weight: 254.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62231-08-7 |
|---|---|
| Molecular Formula | C16H14O3 |
| Molecular Weight | 254.28 g/mol |
| IUPAC Name | 3-ethoxy-3-phenyl-1-benzofuran-2-one |
| Standard InChI | InChI=1S/C16H14O3/c1-2-18-16(12-8-4-3-5-9-12)13-10-6-7-11-14(13)19-15(16)17/h3-11H,2H2,1H3 |
| Standard InChI Key | DOHHPBAKMKBODF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3-ethoxy-3-phenyl-2(3H)-benzofuranone is C₁₆H₁₄O₃, with a molecular weight of 254.28 g/mol. Its IUPAC name is 3-ethoxy-3-phenyl-1-benzofuran-2(3H)-one, reflecting the ethoxy and phenyl groups attached to the central carbon of the benzofuranone core. The compound’s structure has been validated through spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For example, IR spectra of analogous benzofuranones exhibit characteristic carbonyl (C=O) stretching vibrations near 1,750 cm⁻¹ and aromatic C–H stretches around 3,050 cm⁻¹ .
Synthetic Methodologies
Base-Mediated Cascade Reactions
A landmark study by demonstrated an efficient one-pot synthesis of 3-substituted benzofuranones via a cesium carbonate (Cs₂CO₃)-mediated Michael addition-lactonization cascade. While this method was initially applied to N-substituted aminobenzofuranones, the protocol is adaptable to 3-ethoxy-3-phenyl derivatives. Key reaction parameters include:
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| (ortho-hydroxy)aryl glycine ester | Cs₂CO₃ (4.0 equiv), toluene, 50°C | 3-alkyl-3-substituted benzofuranone | 73% |
The mechanism proceeds through:
-
Michael Addition: The enolate of the glycine ester reacts with methyl acrylate to form a trisubstituted intermediate.
-
Lactonization: Intramolecular cyclization yields the benzofuranone core .
Industrial-Scale Production
Industrial synthesis often employs continuous flow reactors to enhance efficiency. For example, cyclization of 2-hydroxyacetophenone with ethyl bromoacetate in ethanol, catalyzed by sodium ethoxide, achieves yields exceeding 80% under optimized conditions .
Chemical Reactivity and Transformations
Decarbonyl-Oxidation Reactions
Under aerobic conditions with Cs₂CO₃ in tetrahydrofuran (THF), 3-aryl benzofuranones undergo decarbonyl-oxidation to form 2-hydroxybenzophenones via a hydroperoxide-mediated radical mechanism :
Yields for analogous substrates range from 65% to 92% .
Functional Group Modifications
-
Ethoxy Group Hydrolysis: Acidic hydrolysis (H₂O/H⁺) converts the ethoxy group to a hydroxyl moiety, though steric hindrance from the phenyl group slows reactivity.
-
Reduction to Benzofurans: Catalytic hydrogenation (Pd/C, H₂) reduces the lactone carbonyl to a methylene group, yielding substituted benzofurans .
Applications in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for:
-
Chiral Benzofuranones: Enantioselective synthesis via resolution of racemic intermediates .
-
Polycyclic Systems: Diels-Alder reactions with dienes yield fused tricyclic structures.
Spectroscopic Characterization
IR and NMR data for 3-ethoxy-3-phenyl-2(3H)-benzofuranone align with those of analogous compounds :
-
¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic H), 4.20 (q, OCH₂CH₃), 1.40 (t, CH₃).
-
¹³C NMR: δ 175.2 (C=O), 120–140 (aromatic C), 63.5 (OCH₂), 14.1 (CH₃).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume